molecular formula C22H27N3O3S B4675024 N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-2,4-dimethylbenzamide

N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-2,4-dimethylbenzamide

Cat. No.: B4675024
M. Wt: 413.5 g/mol
InChI Key: AKXQNRCXOMEQPL-UHFFFAOYSA-N
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Description

N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-2,4-dimethylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a methoxy group, a pentanoylamino group, and a carbamothioyl group attached to a dimethylbenzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-2,4-dimethylbenzamide typically involves multiple steps, starting from readily available precursors. The process may include the following steps:

    Formation of the Pentanoylamino Group: This step involves the reaction of 3-methoxy-4-aminophenol with pentanoyl chloride in the presence of a base such as pyridine to form 3-methoxy-4-(pentanoylamino)phenol.

    Introduction of the Carbamothioyl Group: The intermediate product is then reacted with thiophosgene to introduce the carbamothioyl group, forming 3-methoxy-4-(pentanoylamino)phenyl isothiocyanate.

    Coupling with Dimethylbenzamide: Finally, the isothiocyanate intermediate is coupled with 2,4-dimethylbenzamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-2,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamothioyl group can be reduced to form a thiol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 3-hydroxy-4-(pentanoylamino)phenylcarbamothioyl-2,4-dimethylbenzamide.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying enzyme interactions and protein binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-2,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-methoxy-4-(pentanoylamino)phenyl]-2,4-dimethylbenzamide
  • N-[3-methoxy-4-(pentanoylamino)phenyl]-3,4-dimethylbenzamide
  • N-[3-methoxy-4-(pentanoylamino)phenyl]-2-nitrobenzamide

Uniqueness

N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-2,4-dimethylbenzamide is unique due to the presence of the carbamothioyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for scientific research.

Properties

IUPAC Name

N-[[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl]-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-5-6-7-20(26)24-18-11-9-16(13-19(18)28-4)23-22(29)25-21(27)17-10-8-14(2)12-15(17)3/h8-13H,5-7H2,1-4H3,(H,24,26)(H2,23,25,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXQNRCXOMEQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-2,4-dimethylbenzamide

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